Cas no 1214362-75-0 (2-chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one)

2-Chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one is a fluorinated and chlorinated aromatic ketone with potential applications as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development. Its structure, featuring both chloro and fluoro substituents, enhances reactivity and selectivity in electrophilic and nucleophilic reactions. The compound’s halogenated aromatic core allows for further functionalization, making it valuable in constructing complex molecules. Its stability under standard conditions ensures ease of handling in laboratory settings. This intermediate is particularly useful in cross-coupling reactions and heterocycle formation, offering versatility in medicinal chemistry research. Proper storage in a cool, dry environment is recommended to maintain its integrity.
2-chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one structure
1214362-75-0 structure
Product Name:2-chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one
CAS No:1214362-75-0
MF:C8H5Cl2FO
MW:207.02910399437
MDL:MFCD13194239
CID:1084214
PubChem ID:73553750
Update Time:2025-06-10

2-chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone
    • 2-chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one
    • EN300-1986325
    • AKOS017560647
    • 1214362-75-0
    • DB-355498
    • MDL: MFCD13194239
    • Inchi: 1S/C8H5Cl2FO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2
    • InChI Key: DRIOYSYKEPIUDU-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C(CCl)=O)F

Computed Properties

  • Exact Mass: 205.9701483g/mol
  • Monoisotopic Mass: 205.9701483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 2-chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one

Comprehensive Overview of 2-Chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one (CAS No. 1214362-75-0)

2-Chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one (CAS No. 1214362-75-0) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This chlorinated fluorophenyl ketone derivative exhibits unique structural properties, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C8H5Cl2FO, highlights the presence of halogen atoms, which contribute to its reactivity and versatility in cross-coupling reactions and nucleophilic substitutions.

In recent years, the demand for fluorinated aromatic ketones like 2-chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one has surged due to their applications in drug discovery. Researchers frequently search for "CAS 1214362-75-0 solubility" or "synthesis of chlorofluorophenyl ketones," reflecting its relevance in optimizing pharmacokinetic properties. The compound’s electron-withdrawing groups enhance its utility in designing bioactive molecules, particularly in oncology and CNS drug development.

From an industrial perspective, 1214362-75-0 is often discussed alongside "green chemistry alternatives" and "sustainable halogenation methods." Environmental concerns have driven innovations in catalytic processes to minimize waste during its production. Analytical techniques such as HPLC and GC-MS are critical for quality control, ensuring compliance with regulatory standards like ICH Q3D for elemental impurities.

The compound’s crystalline structure and stability under inert conditions make it a candidate for "high-throughput screening" libraries. Patent databases reveal its use in photoredox catalysis and ligand design, addressing trending topics like "C-H functionalization" and "late-stage fluorination." These applications align with the growing interest in precision synthesis and fragment-based drug design.

Safety data sheets emphasize proper handling of 2-chloro-1-(2-chloro-3-fluorophenyl)ethan-1-one in ventilated environments, though it is not classified as hazardous under standard conditions. Its low ecotoxicity profile supports its adoption in eco-friendly workflows, a key focus for modern laboratories. Storage recommendations typically include inert atmospheres and moisture-free containers to prevent degradation.

In summary, CAS 1214362-75-0 represents a critical building block in advanced organic synthesis. Its integration into AI-driven molecular modeling platforms and automated synthesis pipelines underscores its future potential. As industries prioritize cost-effective chiral intermediates, this compound’s role is poised to expand, bridging gaps between academic research and commercial scalability.

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